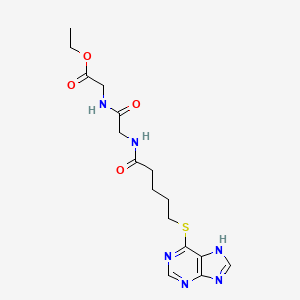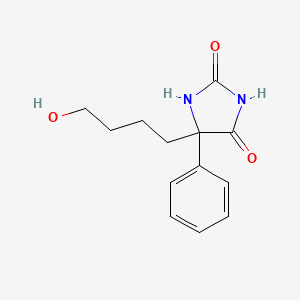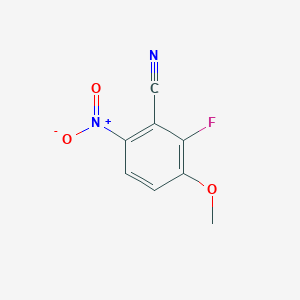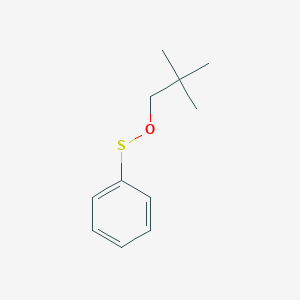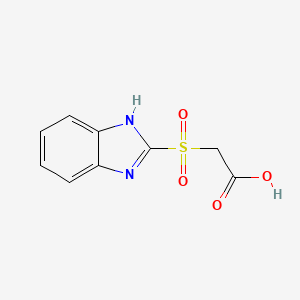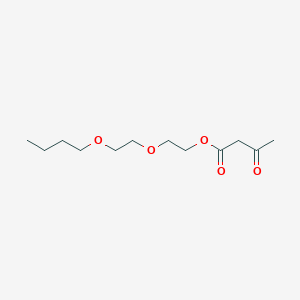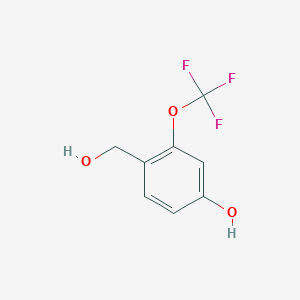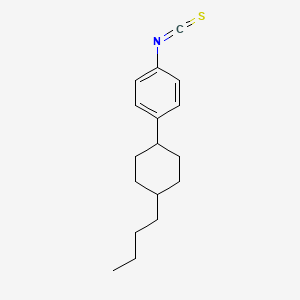
1-(trans-4-Butylcyclohexyl)-4-isothiocyanatobenzene
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-(trans-4-Butylcyclohexyl)-4-isothiocyanatobenzene is an organic compound with the molecular formula C17H23NS It is a derivative of benzene, featuring a butylcyclohexyl group and an isothiocyanato group
Métodos De Preparación
Synthetic Routes and Reaction Conditions: 1-(trans-4-Butylcyclohexyl)-4-isothiocyanatobenzene can be synthesized through a multi-step process. One common method involves the reaction of 1-(trans-4-butylcyclohexyl)-4-iodobenzene with potassium thiocyanate in the presence of a copper catalyst. The reaction is typically carried out in an organic solvent such as dimethylformamide at elevated temperatures .
Industrial Production Methods: While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis process. This would include optimizing reaction conditions, using industrial-grade reagents, and employing continuous flow reactors to enhance efficiency and yield.
Análisis De Reacciones Químicas
Types of Reactions: 1-(trans-4-Butylcyclohexyl)-4-isothiocyanatobenzene undergoes various chemical reactions, including:
Substitution Reactions: The isothiocyanato group can participate in nucleophilic substitution reactions, where it is replaced by other nucleophiles.
Addition Reactions: The compound can undergo addition reactions with electrophiles, particularly at the isothiocyanato group.
Common Reagents and Conditions:
Nucleophilic Substitution: Reagents such as amines or alcohols can react with the isothiocyanato group under mild conditions to form thiourea or thiocarbamate derivatives.
Electrophilic Addition: Electrophiles like halogens can add to the isothiocyanato group in the presence of a catalyst.
Major Products Formed:
Thiourea Derivatives: Formed from the reaction with amines.
Thiocarbamate Derivatives: Formed from the reaction with alcohols.
Aplicaciones Científicas De Investigación
1-(trans-4-Butylcyclohexyl)-4-isothiocyanatobenzene has several scientific research applications, including:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential as a labeling reagent for biomolecules due to the reactivity of the isothiocyanato group.
Medicine: Explored for its potential use in drug development, particularly in the design of molecules with specific biological activities.
Industry: Utilized in the production of liquid crystals and other advanced materials.
Mecanismo De Acción
The mechanism of action of 1-(trans-4-butylcyclohexyl)-4-isothiocyanatobenzene involves the reactivity of the isothiocyanato group. This group can form covalent bonds with nucleophilic sites on biomolecules, such as amino groups on proteins. This reactivity makes it useful as a labeling reagent in biological studies. The molecular targets and pathways involved depend on the specific application and the nature of the nucleophiles present.
Comparación Con Compuestos Similares
1-(trans-4-Butylcyclohexyl)-4-iodobenzene: Similar structure but with an iodine atom instead of the isothiocyanato group.
4-(trans-4-Butylcyclohexyl)benzonitrile: Features a nitrile group instead of the isothiocyanato group.
Propiedades
Fórmula molecular |
C17H23NS |
|---|---|
Peso molecular |
273.4 g/mol |
Nombre IUPAC |
1-(4-butylcyclohexyl)-4-isothiocyanatobenzene |
InChI |
InChI=1S/C17H23NS/c1-2-3-4-14-5-7-15(8-6-14)16-9-11-17(12-10-16)18-13-19/h9-12,14-15H,2-8H2,1H3 |
Clave InChI |
DKECCKUGGFAMBX-UHFFFAOYSA-N |
SMILES canónico |
CCCCC1CCC(CC1)C2=CC=C(C=C2)N=C=S |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![Tert-butyl 1-[2-formyl-5-(trifluoromethyl)phenyl]piperidine-4-carboxylate](/img/structure/B13990974.png)

![N-(7-azidotetrazolo[1,5-c]pyrimidin-8-yl)acetamide](/img/structure/B13990984.png)
![4-[4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-3,6-dihydro-2H-pyridin-1-yl]pyrimidine](/img/structure/B13990987.png)
